Infliximab's Mechanism of Action in Crohn's Disease: An In-depth Technical Guide
Infliximab's Mechanism of Action in Crohn's Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which infliximab, a chimeric monoclonal antibody against tumor necrosis factor-alpha (TNF-α), exerts its therapeutic effects in Crohn's disease. The guide details the core pathways of action, summarizes key quantitative data from clinical and preclinical studies, and outlines the experimental protocols used to elucidate these mechanisms.
Core Mechanisms of Action
Infliximab's efficacy in Crohn's disease stems from a multi-faceted approach that goes beyond simple neutralization of soluble TNF-α. The primary mechanisms include:
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Neutralization of TNF-α: Infliximab binds with high affinity to both soluble and transmembrane forms of TNF-α, preventing the cytokine from binding to its receptors (TNFR1 and TNFR2).[1] This action blocks the downstream inflammatory signaling cascades, primarily the NF-κB pathway, which is responsible for the transcription of numerous pro-inflammatory genes.
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Induction of Apoptosis in Immune Cells: A key mechanism of infliximab is the induction of programmed cell death (apoptosis) in activated T lymphocytes and monocytes in the intestinal mucosa.[2][3] This is thought to be mediated through the binding of infliximab to transmembrane TNF-α (mTNF), leading to a caspase-dependent apoptotic pathway.[2][4] This targeted cell death reduces the population of inflammatory cells responsible for tissue damage in Crohn's disease.[3][5]
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Reverse Signaling: Infliximab can trigger "reverse signaling" by binding to mTNF on the surface of immune cells like monocytes.[6][7] This outside-to-inside signaling can lead to the downregulation of pro-inflammatory cytokine production, such as TNF-α, IL-1β, IL-6, and IL-8.[6] It can also induce the production of the anti-inflammatory cytokine IL-10.[8][9]
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Modulation of the TNF-α System: Infliximab manipulates the TNF-α system to enhance its own anti-inflammatory effects. It has been shown to cause monocytes to increase their release of soluble TNFR2, which acts as a natural inhibitor of TNF-α.[8][10] It also reduces the expression of TNFR2 on monocytes, thereby decreasing their responsiveness to TNF-α.[10]
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Promotion of Mucosal Healing: By reducing the inflammatory infiltrate and promoting the resolution of inflammation, infliximab facilitates mucosal healing.[11][12] This is evidenced by significant improvements in endoscopic scores and histological findings in patients treated with infliximab.[11] The restoration of the intestinal epithelial barrier is a critical component of this healing process.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of infliximab in Crohn's disease.
Table 1: Impact of Infliximab on Endoscopic and Clinical Outcomes in Crohn's Disease
| Parameter | Study Population | Infliximab Dose | Time Point | Outcome | Citation |
| Endoscopic Healing (CDEIS) | 30 patients with active Crohn's disease | 5, 10, or 20 mg/kg (single infusion) | 4 weeks | Significant decrease in CDEIS scores in infliximab-treated patients vs. placebo. | [11] |
| Endoscopic Response | 71 patients with active luminal Crohn's disease | Standard induction and maintenance | 3 months | 73% of patients had a positive endoscopic response. | [13] |
| Mucosal Healing | 71 patients with active luminal Crohn's disease | Standard induction and maintenance | 3 months | 45% of patients achieved mucosal healing. | [13] |
| Clinical Remission (CDAI < 150) | 106 Crohn's disease patients | Standard induction | 10 weeks | 57.5% of patients achieved clinical remission. | [14] |
| Endoscopic Recurrence Post-Resection | Patients post-ileocolonic resection | 5 mg/kg every 8 weeks | 76 weeks | 22.4% in infliximab group vs. 51.3% in placebo group (Rutgeerts score ≥ i2). | [15][16] |
Table 2: Effect of Infliximab on Cytokine Levels in Crohn's Disease Patients
| Cytokine | Study Population | Time Point | Change with Infliximab | Citation |
| IL-6 | 37 patients with active Crohn's disease | 4 and 8 weeks post-treatment | Significantly decreased. | [17] |
| IL-8 | 37 patients with active Crohn's disease | 4 and 8 weeks post-treatment | Significantly decreased. | [17] |
| IL-12 | 37 patients with active Crohn's disease | 4 and 8 weeks post-treatment | Significantly decreased in the 'in progress' treatment group. | [17] |
| MIP-1β | 37 patients with active Crohn's disease | 4 and 8 weeks post-treatment | Significantly decreased. | [17] |
| IFN-γ | 201 anti-TNF naive Crohn's disease patients | 2 and 6 weeks post-induction | Significantly decreased in responders. | [18] |
| IL-10 | Crohn's disease patients on maintenance therapy | - | Positively associated with infliximab trough levels. | [19] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature to investigate the mechanism of action of infliximab.
Assessment of Apoptosis in Lamina Propria T-cells
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Objective: To determine if infliximab induces apoptosis in T lymphocytes isolated from the intestinal lamina propria of Crohn's disease patients.
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Methodology:
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Cell Isolation: Lamina propria mononuclear cells (LPMCs) are isolated from fresh endoscopic biopsy specimens of Crohn's disease patients. This is typically achieved by mechanical disaggregation followed by enzymatic digestion (e.g., with collagenase and dispase) and density gradient centrifugation (e.g., using Ficoll-Paque).
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Cell Culture: Isolated LPMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
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Infliximab Treatment: The cells are treated with a clinically relevant concentration of infliximab (e.g., 10 µg/mL) for a specified period (e.g., 24-72 hours). A control group of cells is cultured without infliximab.
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Apoptosis Detection: Apoptosis is quantified using one or more of the following methods:
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[2]
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TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTP. This can be assessed by flow cytometry or microscopy.[2][5]
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Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using immunoblotting for cleaved caspase-3 or by using fluorogenic caspase substrates.[2]
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Citation: Di Sabatino A, et al. Gut. 2004.[2]
Measurement of Cytokine Production (Reverse Signaling)
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Objective: To assess the effect of infliximab on the production of pro-inflammatory cytokines by monocytes, indicative of reverse signaling.
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Methodology:
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Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy individuals or Crohn's disease patients by density gradient centrifugation. Monocytes are then purified from the PBMC population using methods such as plastic adherence or magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.
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Infliximab Pre-treatment: Purified monocytes are pre-treated with infliximab (e.g., 10 µg/mL) for a short period (e.g., 1-2 hours).
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Stimulation: The pre-treated monocytes are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or staphylococcal enterotoxin A (SEA), to induce cytokine production.
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Cytokine Quantification: After a suitable incubation period (e.g., 6-24 hours), the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) are measured. This can be done at the mRNA level using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR), or at the protein level using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Bio-Plex).[6][17]
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Citation: Me-Bar J, et al. Gut. 2004.[6]
Endoscopic and Histological Evaluation of Mucosal Healing
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Objective: To evaluate the effect of infliximab on the endoscopic and histological appearance of the intestinal mucosa in Crohn's disease patients.
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Methodology:
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Patient Cohort: Patients with active Crohn's disease are enrolled in a clinical trial.
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Baseline Assessment: Prior to treatment, patients undergo an ileocolonoscopy to assess the severity of mucosal inflammation. The Crohn's Disease Endoscopic Index of Severity (CDEIS) is a validated scoring system used for this purpose. Biopsy specimens are also collected from inflamed areas for histological analysis.
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Infliximab Administration: Patients receive a standard induction regimen of infliximab (e.g., 5 mg/kg at weeks 0, 2, and 6).
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Follow-up Assessment: A repeat ileocolonoscopy is performed at a pre-defined time point after the start of treatment (e.g., 4 or 10 weeks). The CDEIS is recalculated, and biopsies are taken from the same locations as at baseline.
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Data Analysis: The change in CDEIS from baseline to the follow-up visit is calculated to determine the endoscopic response. Histological sections are prepared from the biopsy specimens, stained (e.g., with hematoxylin and eosin), and evaluated by a pathologist for changes in the inflammatory infiltrate and architectural abnormalities.[11]
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Citation: D'Haens G, et al. Gastroenterology. 1999.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: TNF-α signaling pathway and points of intervention by infliximab.
Caption: Workflow for assessing infliximab-induced apoptosis in lamina propria T-cells.
Caption: Workflow for assessing reverse signaling induced by infliximab in monocytes.
Conclusion
The mechanism of action of infliximab in Crohn's disease is complex and multifaceted, extending beyond the simple neutralization of TNF-α. By inducing apoptosis in key inflammatory cells, triggering reverse signaling pathways, and promoting mucosal healing, infliximab effectively disrupts the chronic inflammatory cascade that characterizes the disease. A thorough understanding of these mechanisms is crucial for the continued development of targeted therapies and for optimizing the clinical use of infliximab and other anti-TNF agents in the management of Crohn's disease.
References
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- 2. Defective mucosal T cell death is sustainably reverted by infliximab in a caspase dependent pathway in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infliximab treatment induces apoptosis of lamina propria T lymphocytes in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infliximab induces apoptosis of monocytes and T lymphocytes in a human-mouse chimeric model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Use and Mechanisms of Infliximab Treatment on Inflammatory Bowel Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of infliximab on apoptosis and reverse signaling of monocytes from healthy individuals and patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infliximab and the TNF-alpha system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Endoscopic and histological healing with infliximab anti-tumor necrosis factor antibodies in Crohn's disease: A European multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mucosal healing in inflammatory bowel disease: impossible ideal or therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endoscopic monitoring of infliximab therapy in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Infliximab preferentially induces clinical remission and mucosal healing in short course Crohn's disease with luminal lesions through balancing abnormal immune response in gut mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. webaigo.it [webaigo.it]
- 17. Serial changes of cytokines in Crohn's disease treated with infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evolution of cytokines and inflammatory biomarkers during infliximab induction therapy and the impact of inflammatory burden on primary response in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Clinical and Immunological Factors Associated with Recommended Trough Levels of Adalimumab and Infliximab in Patients with Crohn’s Disease [frontiersin.org]
